An In-depth Technical Guide to Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate: Synthesis, Characterization, and Applications
An In-depth Technical Guide to Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate: Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, a versatile β-keto ester of significant interest in synthetic chemistry and drug discovery. The document elucidates the compound's chemical identity, physicochemical properties, and characteristic spectral data. A detailed synthetic protocol via mixed Claisen condensation is presented, including a mechanistic discussion and step-by-step experimental procedures. Furthermore, the guide explores the rich reactivity of this molecule, highlighting its utility as a scaffold for creating complex chemical architectures. Potential applications in medicinal chemistry are discussed, contextualized by the established roles of similar β-dicarbonyl compounds in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Core Compound Identity and Physicochemical Properties
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is a dicarbonyl compound featuring both a ketone and an ester functional group, separated by a methylene unit, classifying it as a β-keto ester. This structural motif is a cornerstone of modern organic synthesis, offering a rich tapestry of chemical reactivity.
Chemical Structure and IUPAC Nomenclature
The definitive chemical identity of the molecule is established by its structure and systematic name.
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IUPAC Name: ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate[1].
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CAS Number: 35322-20-4[1].
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Molecular Formula: C₁₃H₁₄O₅[1].
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SMILES: CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC[1].
The structure comprises an ethyl ester group, a central butanoate chain with two ketone functionalities at positions 2 and 4, and a 4-methoxyphenyl (anisole) ring attached to the C4-carbonyl group.
Caption: Chemical structure of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties is essential for handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Weight | 250.25 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 52-57 °C | |
| Topological Polar Surface Area | 69.7 Ų | [1] |
| Flash Point | > 110 °C (> 230 °F) |
Spectroscopic data confirms the identity and purity of the compound after synthesis. While raw spectra are available in databases, the expected signals are:
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¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), the methylene protons, the aromatic protons of the methoxyphenyl ring, and the methoxy group singlet.
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¹³C NMR: Resonances for the two carbonyl carbons (ester and ketone), the carbons of the aromatic ring, the methoxy carbon, the methylene carbon, and the ethyl group carbons[1].
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IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketones and the ester, as well as C-O and aromatic C-H stretches[1].
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Mass Spectrometry: A molecular ion peak corresponding to the exact mass (250.0841 Da) and predictable fragmentation patterns[1].
Synthesis Pathway: The Mixed Claisen Condensation
From a retrosynthetic perspective, the most logical approach to constructing this β-keto ester is through a mixed (or "crossed") Claisen condensation. This powerful carbon-carbon bond-forming reaction involves the condensation of an enolizable ester or ketone with a non-enolizable ester[2][3]. In this case, the reaction occurs between 4'-methoxyacetophenone (which can form an enolate) and diethyl oxalate (which cannot self-condense as it lacks α-protons).
The choice of base is critical. Sodium ethoxide is commonly used, as it is a strong enough base to deprotonate the acetophenone, and its identity matches the alkoxy group of the ester, preventing transesterification side reactions[4][5].
Caption: Synthetic workflow via mixed Claisen condensation.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.
Materials:
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4'-Methoxyacetophenone
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Diethyl oxalate
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Sodium metal
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Absolute ethanol (anhydrous)
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Diethyl ether
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Hydrochloric acid (dilute)
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal (1.0 eq) in small pieces to a flask containing anhydrous absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper venting. Allow the sodium to react completely to form a solution of sodium ethoxide.
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Reaction Setup: Cool the sodium ethoxide solution in an ice bath. To this, add a solution of 4'-methoxyacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous ethanol dropwise, maintaining the temperature below 10 °C.
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Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The formation of a solid precipitate (the sodium salt of the product) is often observed.
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Workup: Cool the reaction mixture in an ice bath and slowly acidify by adding dilute hydrochloric acid until the pH is ~2-3. This step protonates the enolate salt to yield the final β-keto ester[2].
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Extraction: Transfer the mixture to a separatory funnel. If a large amount of ethanol is present, it may be necessary to first remove it under reduced pressure. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.
Chemical Reactivity and Synthetic Utility
The value of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate lies in the versatile reactivity of its β-dicarbonyl core. The methylene protons located between the two carbonyl groups (the α-protons) are particularly acidic and can be easily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile, serving as a key intermediate for various transformations.
Caption: Key reaction pathways for β-keto esters.
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Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to introduce substituents at the α-carbon. This is a fundamental strategy for building molecular complexity[6][7].
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Hydrolysis and Decarboxylation: Saponification of the ester group followed by acidification and heating leads to decarboxylation, yielding a ketone. This sequence provides a route to synthesize substituted 4-methoxyacetophenones[6].
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Synthesis of Heterocycles: The 1,3-dicarbonyl arrangement is an ideal precursor for forming heterocyclic rings, which are prevalent in pharmaceuticals. For example, condensation with hydrazine derivatives can yield pyrazoles, while reaction with ureas or amidines can lead to pyrimidines[8].
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Palladium-Catalyzed Reactions: Modern synthetic methods have expanded the utility of β-keto esters, for instance, in palladium-catalyzed allylic alkylations and other transformations that proceed under neutral conditions[9].
Relevance and Applications in Drug Discovery
While specific biological activities for Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate are not extensively documented in public literature, its structural class is highly relevant to medicinal chemistry.
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Scaffold for API Synthesis: β-keto esters are crucial building blocks for numerous active pharmaceutical ingredients (APIs). For example, a related intermediate, Ethyl 4-methoxy-3-oxobutanoate, is vital in the synthesis of the HIV integrase inhibitor Dolutegravir[10]. This highlights the potential of the title compound as a starting material for novel therapeutics.
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Enzyme Inhibition: The dicarbonyl motif can act as a chelating group for metal ions in enzyme active sites. For instance, a related compound, Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, is noted in the synthesis of benazepril, an angiotensin-converting enzyme (ACE) inhibitor[11]. This suggests that derivatives could be explored as inhibitors for various metalloenzymes.
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Antibacterial Research: The design of β-keto esters has been explored for antibacterial activity, with some compounds designed as mimics of bacterial quorum-sensing molecules[12]. The 4-methoxyphenyl group could be modified to tune lipophilicity and target specific bacterial proteins.
Conclusion
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is more than a simple chemical; it is a versatile platform for synthetic innovation. Its straightforward synthesis via the Claisen condensation and the rich, predictable reactivity of its β-dicarbonyl core make it an invaluable tool for chemists. For professionals in drug development, this compound represents a readily accessible scaffold for generating libraries of complex molecules and exploring new therapeutic avenues, particularly in the synthesis of heterocyclic systems and potential enzyme inhibitors. A thorough understanding of its properties and reactivity, as detailed in this guide, is the first step toward unlocking its full scientific potential.
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Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. Available at: [Link]
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Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-15. Available at: [Link]
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Soto-Zarazúa, G., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6794. Available at: [Link]
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